PF-2771 -

PF-2771

Catalog Number: EVT-256395
CAS Number:
Molecular Formula: C29H36ClN5O4
Molecular Weight: 554.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-2771 is a potent, selective CENP-E inhibitor, PF-2771 inhibits CENP-E motor activity with an IC50 of 16.1 ± 1.2 nM.  in vitro: PF-2771 is a potent, noncompetitive, selective inhibitor of CENP-E motor function。PF-2771 is a specific CENP-E inhibitor critical to basal-like breast cancer tumor cell survival.  in vivo: The in vivo EC50 of PF-2771 for phospho-HH3-Ser10 elevation is estimated by the mathematical model to be 4.1 nM(free-drug concentration). The elevated phosphoHH3-Ser10 levels are responsive in a predicable fashion, consistent with a standard Hill function. The in vivo EC50 value is consistent with the in vitro cellular IC50 (11 nM) in the HCC1806 cell line as well as the biochemical potency (IC50, 16 nM).
Overview

PF-2771 is a novel chemical compound identified as a selective inhibitor of centromere protein E, a motor protein essential for proper chromosome alignment and segregation during cell division. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting basal-like breast cancers, which often exhibit poor prognoses and limited treatment options.

Source

PF-2771 was synthesized through a series of chemical reactions aimed at producing effective inhibitors for the kinesin family proteins, specifically targeting CENP-E. The synthesis process is documented in various patents and research articles, which outline its development and efficacy in biochemical assays .

Classification

PF-2771 is classified as a small molecule inhibitor within the category of anticancer agents. It specifically acts on motor proteins involved in mitosis, making it a candidate for further research in oncology and cellular biology .

Synthesis Analysis

Methods

The synthesis of PF-2771 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

  1. Reagent Selection: Utilization of organolithium reagents such as butyl lithium to facilitate metallization reactions.
  2. Reaction Conditions: Conducting reactions under controlled conditions to optimize yield and purity, often employing solvents like N,N-dimethylacetamide or acetic anhydride.
  3. Purification: Post-reaction purification techniques are employed to isolate PF-2771 with high purity levels (up to 97.5%) and significant yields (approximately 80%) .

Technical Details

The synthesis involves careful monitoring of reaction conditions to minimize side reactions, particularly when halogenated compounds are used. The method described in patent CN106632061B emphasizes a streamlined approach that enhances industrial applicability due to its efficiency and high recovery rates of raw materials .

Molecular Structure Analysis

Structure

PF-2771 possesses a complex molecular structure characterized by its imidazole ring and phenyl groups. While specific structural data can be referenced from chemical databases, the compound's core structure is critical for its interaction with CENP-E.

Data

The molecular formula and weight of PF-2771 are essential for understanding its interactions and solubility characteristics, which influence its biological activity. Detailed structural information can be found in chemical literature, including 3D conformational data relevant for docking studies .

Chemical Reactions Analysis

Reactions

PF-2771 primarily functions as a non-competitive inhibitor of CENP-E, affecting its enzymatic activity during mitosis. The compound's ability to inhibit CENP-E has been validated through various biochemical assays that measure the impact on motor protein function.

Technical Details

In vitro studies demonstrate that PF-2771 effectively reduces the activity of CENP-E in cellular assays, leading to impaired cell proliferation in cancer cell lines. The IC50 values have been determined through dose-response experiments, highlighting the compound's potency .

Mechanism of Action

Process

PF-2771 exerts its effects by binding selectively to the motor domain of CENP-E, inhibiting ATP hydrolysis necessary for motor function. This inhibition disrupts the normal mitotic process, leading to errors in chromosome segregation.

Data

Quantitative assessments reveal that PF-2771 significantly alters the dynamics of microtubule interactions during cell division. Studies have shown that treatment with PF-2771 results in increased rates of aneuploidy and cell cycle arrest in treated cells .

Physical and Chemical Properties Analysis

Physical Properties

PF-2771 is characterized by its solubility profile and stability under physiological conditions. Its melting point, boiling point, and solubility parameters are crucial for formulation development.

Chemical Properties

The compound exhibits specific reactivity patterns typical for imidazole derivatives, including potential interactions with nucleophiles due to the presence of electron-rich aromatic systems. Stability studies indicate that PF-2771 maintains integrity under standard laboratory conditions .

Applications

Scientific Uses

PF-2771 has significant potential applications in cancer research, particularly as a therapeutic agent targeting mitotic kinesins like CENP-E. Its selective inhibition profile makes it a valuable tool for studying cell division mechanisms and developing new cancer treatments.

Research continues into its efficacy against various cancer types beyond breast cancer, exploring combination therapies that could enhance its therapeutic effects while minimizing side effects associated with traditional chemotherapeutics .

Properties

Product Name

PF-2771

Molecular Formula

C29H36ClN5O4

Molecular Weight

554.08

Synonyms

PF2771; PF 2271

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.